Uridine, 2'-azido-2',3'-dideoxy-
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Overview
Description
Uridine, 2’-azido-2’,3’-dideoxy- is a modified nucleoside analog derived from uridine It is characterized by the substitution of the 2’ hydroxyl group with an azido group and the removal of the 3’ hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azido-2’,3’-dideoxy- typically involves the diazotransfer reaction, where the 2’-amino group of uridine is converted to an azido group. This reaction is often carried out using diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Uridine, 2’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Reduction: 2’-amino-2’,3’-dideoxyuridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
Uridine, 2’-azido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Industry: Utilized in the development of sensitive multi-spectroscopic probes for nucleic acids.
Mechanism of Action
The mechanism of action of Uridine, 2’-azido-2’,3’-dideoxy- involves its phosphorylation to 2’-azido-2’,3’-dideoxyuridine 5’-diphosphate. This phosphorylated form acts as a mechanistic inhibitor of bacterial ribonucleoside diphosphate reductase, thereby inhibiting DNA synthesis . The compound targets the active site of the enzyme, preventing the reduction of ribonucleotides to deoxyribonucleotides.
Comparison with Similar Compounds
Similar Compounds
- 2’-azido-2’-deoxycytidine
- 2’-amino-2’-deoxycytidine
- 3’-azido-2’,3’-dideoxyuridine
Uniqueness
Uridine, 2’-azido-2’,3’-dideoxy- is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other similar compounds, it has shown potential as a mechanistic inhibitor of bacterial ribonucleoside diphosphate reductase and as a sensitive probe for nucleic acids .
Properties
CAS No. |
126543-45-1 |
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Molecular Formula |
C9H11N5O4 |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-6-3-5(4-15)18-8(6)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 |
InChI Key |
KLUJHYLVSBGISP-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
C1C(OC(C1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
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